molecular formula C24H25N5O3 B2539724 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251545-37-5

2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2539724
CAS No.: 1251545-37-5
M. Wt: 431.496
InChI Key: QNNIJNHWSXIHCM-UHFFFAOYSA-N
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Description

2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is a potent and selective ATP-competitive inhibitor of the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase. This compound has emerged as a critical pharmacological tool in cancer research, particularly for investigating signaling pathways driven by MET dysregulation, which is implicated in tumor growth, invasion, and metastasis. Its high selectivity profile allows researchers to dissect the specific role of MET signaling in various cellular contexts with minimal off-target effects. The primary research value of this inhibitor lies in its application in preclinical studies targeting oncogenic drivers in cancers such as non-small cell lung cancer (NSCLC) and other malignancies where MET amplification or mutation is a known resistance mechanism to targeted therapies like EGFR inhibitors. By effectively blocking MET auto-phosphorylation and subsequent downstream signaling through effectors like MAPK and PI3K/Akt, this compound enables the study of synthetic lethality and combination therapy strategies aimed at overcoming drug resistance. Its use is fundamental in validating MET as a therapeutic target and in the development of novel anti-cancer agents.

Properties

IUPAC Name

2-[8-(3,5-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-14-8-15(2)12-19(11-14)32-23-22-27-29(24(31)28(22)7-6-25-23)13-20(30)26-21-17(4)9-16(3)10-18(21)5/h6-12H,13H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNIJNHWSXIHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide (CAS Number: 1251621-89-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

This compound features a triazole and pyrazine moiety along with a phenoxy group and an acetamide functional group. Its molecular formula is C22H21N5O3C_{22}H_{21}N_{5}O_{3} with a molecular weight of approximately 393.44 g/mol. The structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds containing triazole and pyrazine rings have demonstrated significant antimicrobial properties. For instance, studies have shown that related compounds exhibit high inhibitory effects against various bacterial strains .
  • Anticancer Potential : The compound has been screened for anticancer activity. In one study, it was identified as a promising candidate through screening on multicellular spheroids . This suggests its potential in targeting cancer cells effectively.
  • Enzyme Inhibition : The triazole moiety is known to interact with various enzymes, potentially acting as an inhibitor. This interaction can be crucial in therapeutic applications where enzyme modulation is desired.

Antimicrobial Activity

A study involving the synthesis of novel nitrogen heterocycles linked with chromone moieties found that compounds similar to the target compound exhibited notable antimicrobial activity against several pathogens. The presence of fused heterocycles was linked to enhanced biological activity compared to simpler structures .

CompoundAntimicrobial ActivityReference
Compound AHigh
Compound BModerate
Target CompoundPotentially High

Anticancer Screening

In a drug library screening aimed at identifying novel anticancer agents, the target compound was highlighted for its effectiveness against specific cancer cell lines. The screening utilized multicellular spheroids to better simulate in vivo conditions, thereby providing more relevant results .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the phenyl rings and the presence of electron-donating groups significantly enhance the biological activity of similar compounds. This insight can guide future synthetic efforts to optimize efficacy while minimizing toxicity.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Study Bacterial Strain Activity
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory properties. It inhibits lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Target Enzyme IC50 Value
COXModerate
LOXModerate

Anticancer Potential

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7). The mechanism involves apoptosis induction and cell cycle arrest.

Cell Line Effect
MCF-7Significant cytotoxicity observed

Neuroprotective Properties

Preliminary research suggests that the compound may have neuroprotective effects by modulating cholinesterase activity. This could be beneficial for neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antibacterial Efficacy

A study published in Brazilian Journal of Pharmaceutical Sciences reported the synthesis and testing of compounds similar to 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide. The results indicated effective antibacterial activity against common pathogens.

Case Study 2: Anti-inflammatory Activity

Research conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammation markers. This suggests its potential use as a therapeutic agent in inflammatory diseases.

Comparison with Similar Compounds

Structural Analogs with Triazolopyrazine Cores

a) N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (16)
  • Core Structure : Shares the 1,2,4-triazolo[4,3-a]pyrazine backbone but differs in substituents.
  • Key Differences: Position 8: Contains a phenyl group instead of 3,5-dimethylphenoxy. Acetamide Substituent: Linked to a phenoxyethyl chain and a bulky 3,5-di-tert-butyl-4-hydroxybenzamide group.
  • Functional Implications: The tert-butyl and hydroxy groups in compound 16 enhance antioxidant properties, as it is conjugated with a phenolic antioxidant . The target compound lacks such functional groups, suggesting divergent applications (e.g., receptor modulation vs. redox activity).
b) 2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (12)
  • Core Structure : Identical triazolopyrazine core.
  • Key Differences: Position 8: Substituted with a phenyl group. Acetamide Substituent: Attached to a simpler phenoxy-acetamide group.

Pyrazine-Carboxamide Derivatives

a) 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide
  • Core Structure : Pyrazine ring instead of triazolopyrazine.
  • Key Differences :
    • Substituents: Features a difluorophenyl-hydroxyacetyl group and a methylpyrazine-carboxamide.
  • However, the hydroxyl group may reduce metabolic stability compared to the methyl-rich target compound .

Agrochemical Analogs

a) Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
  • Core Structure : Oxazolidinyl-acetamide with a dimethylphenyl group.
  • Key Differences : Lacks a triazolopyrazine core but shares an acetamide-linked aromatic substituent.
  • Functional Implications: Oxadixyl’s methoxy group and oxazolidinone ring are optimized for fungicidal activity, whereas the target compound’s triazolopyrazine core may target eukaryotic kinases or proteases .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry (1.1–1.5 equivalents of nucleophiles) to minimize side products .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the triazolo-pyrazine ring and substituent positions. For example, aromatic protons in DMSO-d6 typically resonate at δ 7.3–8.1 ppm, while methyl groups appear as singlets near δ 2.1–2.8 .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1716 cm⁻¹) and amide N–H bonds (~3296 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peaks) and detect fragmentation patterns .
  • X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives (R-factor < 0.05) .

Advanced: How can researchers resolve enantiomers or diastereomers formed during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® OD or AD-H columns with methanol/CO2 mixtures (20% modifier, 5 mL/min flow rate) for baseline separation. Example: Isomers of a related triazolo-pyrazine showed retention times of 1.6 and 2.4 minutes .
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid) to form diastereomeric salts, which are then separated via fractional crystallization .

Q. Key Parameters :

  • Lipophilicity : Optimal logP range (2–5) for blood-brain barrier penetration.
  • Metabolic Stability : Microsomal assays (human liver microsomes, 1 mg/mL) to assess t1/2 .

Advanced: How can reaction kinetics be analyzed to improve yield in large-scale synthesis?

Methodological Answer:

  • Rate Constant Determination : Use UV-Vis or in-situ IR to monitor triazolo-pyrazine cyclization (pseudo-first-order kinetics, k ∼ 0.1–0.3 h⁻¹) .
  • Scale-Up Considerations :
    • Heat Transfer : Optimize reflux condenser efficiency to prevent exothermic runaway (ΔT < 5°C) .
    • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (TOF > 500 h⁻¹) .

Case Study : A diazonium coupling reaction showed 30% higher yield with HATU vs. DCC due to reduced racemization .

Advanced: What strategies validate the compound’s biological activity in target-based assays?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET for kinase targets (IC50 < 100 nM) .
  • Cellular Uptake Studies : Radiolabel the compound with ³H or ¹⁴C and measure accumulation in HEK293 cells via scintillation counting .
  • Metabolite Identification : LC-MS/MS (Q-TOF) to detect phase I/II metabolites in hepatocyte incubations .

Q. Example Protocol :

Incubate compound (10 µM) with CYP3A4 supersomes.

Quench with acetonitrile, centrifuge, and analyze by HRMS.

Identify hydroxylated or N-dealkylated metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.